4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid
Description
Structural Significance of Brominated Benzoxazole Carboxylic Acid Derivatives
The incorporation of bromine and carboxylic acid groups into the benzoxazole framework introduces synergistic effects that amplify biological activity. Bromine, a heavy halogen, exerts strong electron-withdrawing inductive effects (-I), polarizing the aromatic system and increasing electrophilicity at adjacent positions. This polarization enhances reactivity in nucleophilic aromatic substitution reactions and stabilizes charge-transfer complexes with biological targets. For example, in phenothiazine-based benzoxazoles, bromine substitution at position 4 significantly alters intramolecular charge transfer (ICT) transitions, leading to mechanochromic luminescence properties.
The carboxylic acid group at position 6 contributes to hydrogen-bonding networks and ionic interactions, critical for binding to enzymatic active sites. In Mycobacterium tuberculosis inhibitors, carboxylic acid-containing benzoxazoles demonstrate enhanced antitubercular activity compared to nonpolar analogs, likely due to improved interactions with bacterial topoisomerases. Additionally, the acidity of the carboxylic acid (pKa ≈ 4–5) ensures ionization at physiological pH, improving solubility and bioavailability.
Table 1: Comparative Effects of Substituents on Benzoxazole Bioactivity
Positional Isomerism and Electronic Effects in 4-Bromo-2-methyl Substitution Patterns
Positional isomerism in benzoxazole derivatives profoundly influences electronic distribution and conformational stability. The 4-bromo-2-methyl substitution pattern creates a steric and electronic landscape distinct from other isomers. The methyl group at position 2 introduces steric hindrance, restricting rotation around the benzoxazole ring and favoring planar conformations. This rigidity enhances π-π stacking interactions with aromatic residues in protein binding pockets.
Bromine’s placement at position 4, para to the methyl group, amplifies resonance effects. Density functional theory (DFT) studies reveal that bromine’s -I effect withdraws electron density from the aromatic ring, reducing the highest occupied molecular orbital (HOMO) energy and increasing oxidative stability. Conversely, the methyl group’s +I effect donates electron density, creating localized regions of electron richness that facilitate interactions with electrophilic biological targets.
Table 2: Electronic Parameters of 4-Bromo-2-methyl Substitution
In overcrowded bis(benzoxazole) alkenes, single-bond rotations between the central alkene and benzoxazole moieties are modulated by bromine and methyl groups, leading to complex conformational dynamics. These rotations exhibit activation barriers of 15–20 kcal/mol, as calculated by ab initio methods, underscoring the role of substituents in stabilizing transition states.
Properties
IUPAC Name |
4-bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-4-11-8-6(10)2-5(9(12)13)3-7(8)14-4/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFAVMWQQDIEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methyl-1,3-benzoxazole-6-carboxylic Acid Methyl Ester
A widely adopted route involves brominating the pre-formed benzoxazole ring. Starting with 2-methyl-1,3-benzoxazole-6-carboxylic acid methyl ester (1), bromination with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields the 4-bromo derivative (2) with >85% regioselectivity (Table 1). The methyl group at position 2 directs electrophilic attack to the para position (C4), while the oxazole’s electron-withdrawing nature moderates reactivity. Subsequent hydrolysis of the ester using 2N NaOH in ethanol/water (1:1) at room temperature affords the carboxylic acid (3) in 90–97% yield.
Table 1: Optimization of Bromination Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| NBS Equiv. | 1.2 | 88 |
| Solvent | CH₂Cl₂ | 85 |
| Temperature (°C) | 0–5 | 90 |
| Catalyst | None | – |
Critically, excessive NBS or elevated temperatures promote di-bromination at C5 and C7, necessitating precise stoichiometric control.
Palladium-Catalyzed Coupling and Cyclization
An alternative strategy from patent literature employs palladium-catalyzed cross-coupling to assemble the benzoxazole ring post-bromination. Starting with 4-bromo-2-methylbenzoic acid (4), esterification with methanol and H₂SO₄ yields the methyl ester (5). Reaction with potassium vinylfluoroborate under Pd(PPh₃)₄ catalysis forms a styryl intermediate (6), which undergoes haloketone synthesis with bromosuccinimide to install the acetyl bromide moiety (7). Cyclization with ammonia in THF generates the benzoxazole core (8), followed by ester hydrolysis to the acid (3) (Scheme 1).
Scheme 1: Pd-Mediated Route to 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic Acid
- Esterification: $$ \text{(4) → (5)} $$ (H₂SO₄, MeOH, 80°C, 12 h)
- Coupling: $$ \text{(5) → (6)} $$ (Pd(PPh₃)₄, K₂CO₃, 80°C)
- Bromination: $$ \text{(6) → (7)} $$ (NBS, THF/H₂O)
- Cyclization: $$ \text{(7) → (8)} $$ (NH₃, 60°C)
- Hydrolysis: $$ \text{(8) → (3)} $$ (NaOH, EtOH)
This method achieves 70–75% overall yield but requires stringent anhydrous conditions during palladium steps.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | Cost | Scalability | Regioselectivity |
|---|---|---|---|---|
| Direct Bromination | 85–90 | Low | High | Moderate |
| Pd-Catalyzed Route | 70–75 | High | Moderate | High |
- Direct bromination excels in simplicity and cost-efficiency but struggles with byproduct formation.
- Pd-mediated synthesis offers superior regiocontrol but incurs higher catalyst costs.
Mechanistic Insights
Electrophilic Aromatic Bromination
The benzoxazole ring activates specific positions for electrophilic attack. Quantum mechanical calculations (DFT) reveal that the methyl group at C2 increases electron density at C4 ($$ \sigma^+ = -0.12 $$), favoring bromination there. However, the oxazole’s electron-withdrawing effect ($$ \sigma^- = +0.45 $$) moderates reactivity, necessitating precise NBS stoichiometry to avoid over-bromination.
Hydrolysis Kinetics
Ester hydrolysis follows pseudo-first-order kinetics, with a rate constant $$ k = 0.15 \, \text{h}^{-1} $$ in 2N NaOH at 25°C. The electron-withdrawing bromine at C4 accelerates hydrolysis by polarizing the ester carbonyl.
Industrial-Scale Considerations
Large-scale production (≥100 kg) favors the direct bromination route due to lower catalyst costs and fewer purification steps. Key parameters include:
- Continuous flow reactors for bromination to enhance heat transfer and mixing.
- Crystallization-driven purification using ethanol/water (3:1) to isolate the carboxylic acid with ≥99% purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative or conjugate used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes structural differences and substituent effects among 4-bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid and related compounds:
Physicochemical and Functional Comparisons
Lipophilicity and Bioavailability: The bromine atom in the target compound increases lipophilicity compared to its non-halogenated analog (2-methyl-1,3-benzoxazole-6-carboxylic acid). This may enhance membrane permeability but reduce aqueous solubility . Tafamidis, with dichlorophenyl substitution, exhibits moderate solubility due to its hydrophobic Cl groups but retains efficacy in stabilizing transthyretin (TTR) tetramers .
Biological Activity: Tafamidis: Demonstrates high affinity for TTR, stabilizing its tetrameric form and delaying amyloid fibril formation. Clinical trials showed a 60% reduction in neuropathy progression at 20 mg/day . Hydroxy variant (): The hydroxyl group improves solubility but may reduce metabolic stability compared to brominated analogs .
Synthetic Utility :
- The carboxylic acid group in all compounds allows derivatization (e.g., esterification, amidation). Tafamidis is formulated as a meglumine salt to enhance oral bioavailability .
- The target compound’s bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further structural diversification .
Key Research Findings
- Tafamidis : Crystal structure analysis (SHELX refinement ) revealed that the dichlorophenyl group occupies a hydrophobic pocket in TTR, while the benzoxazole-carboxylic acid moiety hydrogen-bonds with Lys-15 and Glu-54 residues .
- 4-Hydroxy analog : In vitro studies suggest reduced plasma protein binding compared to brominated derivatives, likely due to increased polarity .
Biological Activity
4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H6BrNO3
- Molecular Weight : 244.06 g/mol
- IUPAC Name : this compound
The compound features a bromine atom and a carboxylic acid group, which contribute to its unique reactivity and biological activity.
This compound exhibits various mechanisms of action that underlie its biological activities:
- Antimicrobial Activity : The compound has been shown to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, with Minimum Inhibitory Concentration (MIC) values indicating moderate to strong activity .
- Anticancer Effects : Research indicates that benzoxazole derivatives can induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria. For instance, studies have shown that similar compounds exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers .
- Cellular Signaling Modulation : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, potentially through enzyme inhibition or activation .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies
Several studies have illustrated the biological activity of benzoxazole derivatives similar to this compound:
- Anticancer Activity : A study evaluated the effects of various benzoxazole derivatives on human leukemia cell lines (HL-60 and U937). Compounds demonstrated significant cytotoxicity, with some inducing apoptosis via caspase activation .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against resistant strains of Staphylococcus aureus. The compound showed promising results, comparable to existing antibiotics .
Pharmacokinetics
The pharmacokinetic profile of benzoxazole derivatives generally indicates good permeability and metabolic stability, which are crucial for their therapeutic applications. Studies suggest that these compounds can be effectively absorbed and distributed within biological systems, enhancing their potential as drug candidates .
Q & A
Basic Research Question
- Structural Elucidation :
- -NMR (DMSO-) to resolve methyl (δ ~2.5 ppm) and aromatic protons.
- -NMR to confirm the carboxylic acid (δ ~170 ppm) and benzoxazole carbons.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- Purity Assessment :
- Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .
How does the bromine substituent influence reactivity in cross-coupling reactions?
Advanced Research Question
The bromine atom at the 4-position serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Electronic Effects : The electron-withdrawing carboxylic acid group activates the bromine for nucleophilic aromatic substitution.
- Steric Hindrance : The adjacent methyl group may reduce coupling efficiency, necessitating bulky ligands (e.g., XPhos) or elevated temperatures .
- Case Study : Analogous brominated benzoic acids (e.g., 4-bromo-2-methylbenzoic acid) show >80% yield in Pd-catalyzed couplings under optimized conditions .
What strategies are effective for designing analogs to study structure-activity relationships (SAR)?
Advanced Research Question
- Core Modifications :
- Replace bromine with other halogens (Cl, I) or pseudohalogens (CF) to assess electronic effects.
- Introduce substituents at the 5-position of the benzoxazole to probe steric tolerance.
- Carboxylic Acid Derivatives :
- Synthesize amides or esters to evaluate bioavailability and target binding (e.g., kinase inhibition assays).
- Biological Testing :
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Research Question
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., COX-2 or HIV protease).
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent.
- QSAR Models : Corrogate electronic parameters (Hammett σ) of the bromine and methyl groups with IC values from in vitro assays .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Process Chemistry :
- Optimize solvent systems (e.g., switch from DMF to THF/water mixtures) for safer large-scale reactions.
- Implement flow chemistry to control exothermic bromination steps.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) to improve yield and reduce costs .
How can degradation products be identified and mitigated during synthetic workflows?
Advanced Research Question
- Forced Degradation : Expose the compound to heat (80°C), acid (HCl), and base (NaOH) to simulate stress conditions.
- LC-MS Analysis : Identify major degradation products (e.g., debrominated analogs or hydrolyzed benzoxazole rings).
- Stabilizers : Add antioxidants (BHT) or chelating agents (EDTA) to reaction mixtures to suppress radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
